molecular formula C22H32O6 B1666733 Ajugarin II CAS No. 62640-06-6

Ajugarin II

Cat. No. B1666733
CAS RN: 62640-06-6
M. Wt: 392.5 g/mol
InChI Key: QDGFAVMJPYRERF-FYHNCAPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugarin II is a iridoid glycoside of Ajuga remota.

Scientific Research Applications

Antiplasmodial Activity

Ajugarin II, isolated from Ajuga remota, was evaluated for its antiplasmodial activity. Ajuga remota, commonly used in Kenya for malaria treatment, contains several compounds including ajugarin I and ergosterol-5,8-endoperoxide. However, ajugarin II was found to be inactive against Plasmodium falciparum, the malaria-causing parasite. This contrasts with ajugarin I and ergosterol-5,8-endoperoxide, which showed moderate to significant activity (Kuria et al., 2002).

Antimycobacterial Properties

Role in Phytochemistry and Pharmacology

Further research on Ajuga species, including the study of ajugarin II, has shown their potential in traditional medicine and pharmacology. Ajuga species, used for their various therapeutic properties, contain numerous bioactive compounds. These compounds, including ajugarin II, contribute to the phytochemical diversity of Ajuga species and their potential uses in ethnomedicine and drug development. This includes research into anti-inflammatory, antioxidant, and neuroprotective properties of Ajuga extracts (Bouyahya et al., 2020).

properties

CAS RN

62640-06-6

Product Name

Ajugarin II

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C22H32O6/c1-14-9-18(24)22(13-27-15(2)23)17(5-4-7-21(22)12-28-21)20(14,3)8-6-16-10-19(25)26-11-16/h10,14,17-18,24H,4-9,11-13H2,1-3H3/t14-,17-,18+,20+,21+,22+/m1/s1

InChI Key

QDGFAVMJPYRERF-FYHNCAPNSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC[C@]24CO4)COC(=O)C)O

SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)O

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)COC(=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ajugarin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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